Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
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Overview
Description
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is a complex organic compound known for its unique structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The addition of 2,5-dibutoxy and 4-(4-morpholinyl) groups, along with the trichlorozincate(1-) counterion, imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine with 2,5-dibutoxy and 4-(4-morpholinyl) substituents, is synthesized through standard organic synthesis techniques.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate(1-) Salt: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate(1-) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.
Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium tetrafluoroborate
- Benzenediazonium chloride
- Benzenediazonium sulfate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to the presence of the 2,5-dibutoxy and 4-(4-morpholinyl) substituents, which impart specific chemical properties and reactivity. The trichlorozincate(1-) counterion also influences its solubility and stability, making it distinct from other diazonium salts.
This compound’s unique structure and properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
32457-96-8 |
---|---|
Molecular Formula |
C18H28Cl3N3O3Zn |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C18H28N3O3.3ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;/h13-14H,3-12H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
DPSHVJVLUUPJAI-UHFFFAOYSA-K |
SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].Cl[Zn]Cl |
32457-96-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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